6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{2-[(dimethylsulfamoyl)amino]ethyl}pyrimidin-4-amine
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Overview
Description
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{2-[(dimethylsulfamoyl)amino]ethyl}pyrimidin-4-amine is a complex organic compound that features a pyrazole ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{2-[(dimethylsulfamoyl)amino]ethyl}pyrimidin-4-amine typically involves multiple steps. One common method starts with the methylation of pyrazole to form 3,5-dimethyl-1H-pyrazole. This intermediate is then reacted with appropriate reagents to introduce the pyrimidine ring and the dimethylsulfamoyl group. The reaction conditions often involve the use of organic solvents such as ethanol and catalysts to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{2-[(dimethylsulfamoyl)amino]ethyl}pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{2-[(dimethylsulfamoyl)amino]ethyl}pyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{2-[(dimethylsulfamoyl)amino]ethyl}pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1,3-dimethylpyrazole
- 4-amino-3,5-dimethylpyrazole
- 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-thiol
Uniqueness
What sets 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{2-[(dimethylsulfamoyl)amino]ethyl}pyrimidin-4-amine apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and applications in various fields .
Properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-6-[2-(dimethylsulfamoylamino)ethylamino]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N7O2S/c1-10-7-11(2)20(18-10)13-8-12(15-9-16-13)14-5-6-17-23(21,22)19(3)4/h7-9,17H,5-6H2,1-4H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPABVKFIDYXUFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NCCNS(=O)(=O)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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